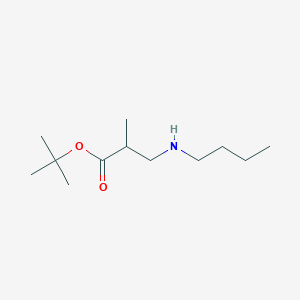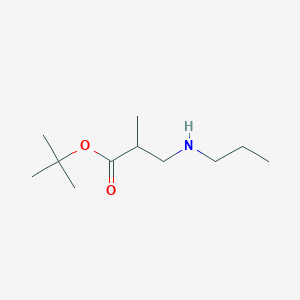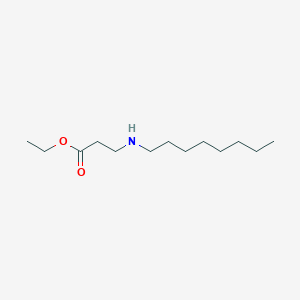![molecular formula C14H30N2O2 B6340540 tert-Butyl 3-{[3-(diethylamino)propyl]amino}propanoate CAS No. 1221342-73-9](/img/structure/B6340540.png)
tert-Butyl 3-{[3-(diethylamino)propyl]amino}propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“tert-Butyl 3-{[3-(diethylamino)propyl]amino}propanoate” is a chemical compound with the molecular formula C14H30N2O2 . It is also known as β-Alanine, N-[3-(diethylamino)propyl]-, 1,1-dimethylethyl ester .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the molecular formula C14H30N2O2 . For a detailed structural analysis, it would be beneficial to use software tools that can visualize the 3D structure of the molecule.Mécanisme D'action
Tert-Butyl 3-{[3-(diethylamino)propyl]amino}propanoate acts as a nucleophile, which means it is able to donate electrons to form a new bond. The tertiary amine group of this compound is able to form hydrogen bonds with other molecules, which allows it to act as a surfactant.
Biochemical and Physiological Effects
This compound has been studied for its potential use as an antimicrobial agent, and has been shown to inhibit the growth of bacteria, fungi, and yeast. It has also been studied for its potential use as an anti-inflammatory agent, and has been shown to reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
Tert-Butyl 3-{[3-(diethylamino)propyl]amino}propanoate is a low-cost and highly versatile reagent that can be used in a variety of organic synthesis reactions. It is also a mild, non-toxic, and non-irritant compound that is safe to handle in the laboratory. However, this compound can react with other compounds, such as acids and bases, which can lead to undesirable side reactions.
Orientations Futures
In the future, tert-Butyl 3-{[3-(diethylamino)propyl]amino}propanoate could be further studied for its potential use as an antimicrobial, anti-inflammatory, and anti-cancer agent. It could also be used in the development of new polymers and surfactants with improved properties. Additionally, this compound could be used in the synthesis of new compounds with potential applications in medicine and industry.
Méthodes De Synthèse
Tert-Butyl 3-{[3-(diethylamino)propyl]amino}propanoate can be synthesized from tert-butyl 3-bromopropionate and diethylamine in the presence of a base. The reaction is carried out in a solvent such as dichloromethane or dimethylformamide. In the first step, the tert-butyl 3-bromopropionate is treated with diethylamine to form a tert-butyl 3-diethylaminopropionate salt. The salt is then reacted with a base, such as potassium hydroxide, to form this compound.
Applications De Recherche Scientifique
Tert-Butyl 3-{[3-(diethylamino)propyl]amino}propanoate has been used as a reagent in organic synthesis to prepare a variety of compounds, such as amides, esters, and amines. It has also been used as a catalyst in the polymerization of vinyl monomers, such as styrene and acrylonitrile, to produce polymers with high molecular weights. This compound has also been used as a surfactant in various applications, such as emulsification, foaming, and wetting.
Propriétés
IUPAC Name |
tert-butyl 3-[3-(diethylamino)propylamino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H30N2O2/c1-6-16(7-2)12-8-10-15-11-9-13(17)18-14(3,4)5/h15H,6-12H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOECRJWTZXAXKZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNCCC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![tert-Butyl 2-methyl-3-[(2-methylpropyl)amino]propanoate](/img/structure/B6340467.png)
![tert-Butyl 3-[(furan-2-ylmethyl)amino]-2-methylpropanoate](/img/structure/B6340468.png)

![tert-Butyl 2-methyl-3-[(pentan-2-yl)amino]propanoate](/img/structure/B6340495.png)
![Ethyl 3-[(3-phenylpropyl)amino]propanoate](/img/structure/B6340503.png)
![Ethyl 3-{[2-(pyrrolidin-1-yl)ethyl]amino}propanoate](/img/structure/B6340505.png)
![tert-Butyl 3-[(2-methylcyclohexyl)amino]propanoate](/img/structure/B6340513.png)
![Ethyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]propanoate](/img/structure/B6340526.png)

![tert-Butyl 3-{[3-(dimethylamino)-2,2-dimethylpropyl]amino}propanoate](/img/structure/B6340560.png)
![tert-Butyl 3-[(4-phenylbutan-2-yl)amino]propanoate](/img/structure/B6340568.png)
![tert-Butyl 3-{[(4-methylphenyl)methyl]amino}propanoate](/img/structure/B6340574.png)